![molecular formula C16H19N3O3S B2493965 7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-72-0](/img/structure/B2493965.png)
7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
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Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves several steps, including esterification, amidation, reduction, and condensation reactions. For instance, Xu Li-feng (2011) described a synthesis route for a related quinazoline derivative, highlighting the intermediate steps and confirming the structure through IR and 1HNMR (Xu Li-feng, 2011). Similarly, Gong Ping (2005) investigated a synthetic route for a quinazoline derivative, emphasizing mild reaction conditions and convenient operation, which could offer insights into the synthesis of our compound of interest (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. Mohammed H. Geesi et al. (2020) performed Raman analysis and single crystal structure determination for a novel quinazoline derivative, providing a comprehensive understanding of its structure (Mohammed H. Geesi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, alkoxylation, and sulfuration. Xin-Qing Zhang et al. (2023) described the synthesis of benzoquinazolinones through C-H activation and cyclization with elemental sulfur, indicating the reactivity of the quinazoline ring (Xin-Qing Zhang et al., 2023).
Mechanism of Action
Target of Action
The primary target of Oprea1_846563 is Cathepsin S , a protein in humans . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
Oprea1_846563 interacts with its target, Cathepsin S, by binding to the active site of the enzyme . This interaction inhibits the enzymatic activity of Cathepsin S, leading to changes in the antigen processing and presentation pathway .
Biochemical Pathways
The inhibition of Cathepsin S by Oprea1_846563 affects the antigen processing and presentation pathway. This pathway is crucial for the immune response, as it allows immune cells to recognize and respond to foreign antigens
Result of Action
The molecular and cellular effects of Oprea1_846563’s action are primarily related to its inhibitory effect on Cathepsin S. By inhibiting this enzyme, Oprea1_846563 can potentially alter the immune response . .
properties
IUPAC Name |
7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h3-4,10H,2,5-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXCWSLNGEOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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